molecular formula C8H13NO B3021093 3-(Oxan-2-yl)propanenitrile CAS No. 97346-32-2

3-(Oxan-2-yl)propanenitrile

Cat. No. B3021093
CAS RN: 97346-32-2
M. Wt: 139.19 g/mol
InChI Key: BQXASVKKJVHYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxan-2-yl)propanenitrile (CAS# 97346-32-2) is a research chemical . It has a molecular weight of 139.198 and a molecular formula of C8H13NO . The IUPAC name for this compound is 3-(oxan-2-yl)propanenitrile .


Molecular Structure Analysis

The molecular structure of 3-(Oxan-2-yl)propanenitrile can be represented by the canonical SMILES string: C1CCOC(C1)CCC#N . The InChI string for this compound is InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-5,7H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Oxan-2-yl)propanenitrile include a molecular weight of 139.198, a molecular formula of C8H13NO, and a LogP value of 1.85928 . It’s also worth noting that the compound is canonicalized .

Scientific Research Applications

Anti-proliferation Activities

A series of novel cyano oximino sulfonate derivatives were prepared from the reaction of arylsulfonyl chloride with different cyanoacetamide-based oximes . Some of these compounds showed anti-proliferation effect on the mouse fibroblast L929 . The anti-proliferation activities of the prepared compounds have been measured in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)-assay using the mouse fibroblast L929 .

2. Synthesis of Novel Cyano Oximino Sulfonate Esters 3-(Oxan-2-yl)propanenitrile is used in the synthesis of novel cyano oximino sulfonate esters . These compounds are prepared from the reaction of arylsulfonyl chloride with different cyanoacetamide-based oximes .

3. Physicochemical Properties of Propanenitrile Imidazolium-based Ionic Liquids 3-(Oxan-2-yl)propanenitrile is used in the synthesis of propanenitrile imidazolium-based ionic liquids . These ionic liquids have potential applications in various fields due to their non-volatility and controllable characteristics .

Carbon Dioxide (CO2) Capture

Functionalized ionic liquids, such as those synthesized using 3-(Oxan-2-yl)propanenitrile, show great potential in applications such as carbon dioxide (CO2) capture .

Biomass Dissolution

Functionalized ionic liquids, including those synthesized using 3-(Oxan-2-yl)propanenitrile, can be used for biomass dissolution .

Desulfurization

Functionalized ionic liquids, including those synthesized using 3-(Oxan-2-yl)propanenitrile, can be used for desulfurization .

Lithium Batteries

Functionalized ionic liquids, including those synthesized using 3-(Oxan-2-yl)propanenitrile, can be used in lithium batteries .

Bulk Manufacturing and Sourcing

3-(Oxan-2-yl)propanenitrile is used in bulk manufacturing and sourcing . It is used in the synthesis of various compounds and can be procured in bulk for industrial applications .

Safety and Hazards

The safety information for 3-(Oxan-2-yl)propanenitrile indicates that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . It’s recommended to wear protective gloves/clothing and eye/face protection when handling this compound .

properties

IUPAC Name

3-(oxan-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-6-3-5-8-4-1-2-7-10-8/h8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXASVKKJVHYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40565320
Record name 3-(Oxan-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxan-2-yl)propanenitrile

CAS RN

97346-32-2
Record name 3-(Oxan-2-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40565320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Oxan-2-yl)propanenitrile
Reactant of Route 2
Reactant of Route 2
3-(Oxan-2-yl)propanenitrile
Reactant of Route 3
Reactant of Route 3
3-(Oxan-2-yl)propanenitrile
Reactant of Route 4
Reactant of Route 4
3-(Oxan-2-yl)propanenitrile
Reactant of Route 5
Reactant of Route 5
3-(Oxan-2-yl)propanenitrile
Reactant of Route 6
Reactant of Route 6
3-(Oxan-2-yl)propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.